molecular formula C17H22N2O4S B2403945 N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 453514-97-1

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2403945
CAS No.: 453514-97-1
M. Wt: 350.43
InChI Key: HYYPSAJXIATNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the cyclohexyl and ethylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-benzothiazolamine: Similar in structure but lacks the ethylacetamide group.

    N-cyclohexyl-2-pyrrolidone: Contains a pyrrolidone ring instead of the benzothiazole core.

    N-cyclohexyl-2-benzothiazole sulphonamide: Contains a sulphonamide group instead of the ethylacetamide group.

Uniqueness

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is unique due to its combination of the benzothiazole core with the cyclohexyl and ethylacetamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYPSAJXIATNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.